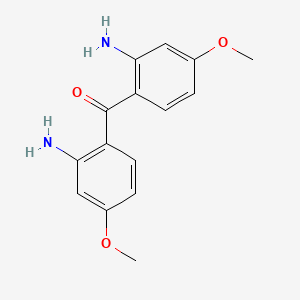![molecular formula C13H20O B14477477 2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene CAS No. 71078-31-4](/img/structure/B14477477.png)
2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene is an organic compound with the molecular formula C13H20O. It is a member of the oxaspiro compounds, characterized by a spiro-connected oxane ring. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the spiro structure. Industrial production methods may involve more efficient and scalable processes, often utilizing advanced catalytic systems to optimize yield and purity .
Analyse Chemischer Reaktionen
2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, aiding in the development of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological interactions and mechanisms.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It is utilized in the production of fragrances and flavors due to its distinctive aroma characteristics
Wirkmechanismus
The mechanism by which 2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene exerts its effects involves interactions with specific molecular targets. These interactions can influence various pathways, leading to the observed biological and chemical effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the detailed mechanisms involved .
Vergleich Mit ähnlichen Verbindungen
2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene can be compared with other similar compounds such as:
Theaspirane: Known for its fragrance properties, theaspirane shares structural similarities but differs in specific functional groups.
cis-Theaspirane: Another isomer with distinct properties, often used in different applications.
(E)-Theaspirane: An isomer with unique chemical behavior and applications. These compounds highlight the uniqueness of this compound in terms of its specific structure and resulting properties .
Eigenschaften
CAS-Nummer |
71078-31-4 |
|---|---|
Molekularformel |
C13H20O |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
2,6,9,10-tetramethyl-1-oxaspiro[4.5]deca-3,6-diene |
InChI |
InChI=1S/C13H20O/c1-9-5-6-10(2)13(12(9)4)8-7-11(3)14-13/h6-9,11-12H,5H2,1-4H3 |
InChI-Schlüssel |
WYTVJTNOJJKEEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC=C(C2(C1C)C=CC(O2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


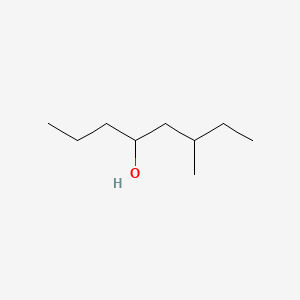
![N~1~,N~2~-Bis[(diphenylphosphoryl)methyl]ethane-1,2-diamine](/img/structure/B14477399.png)
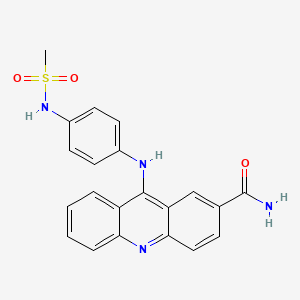
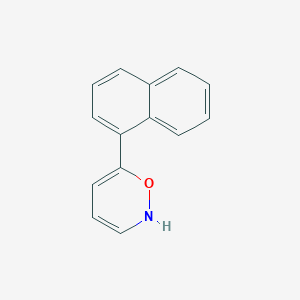
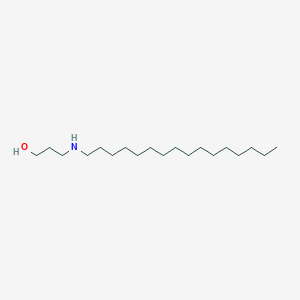
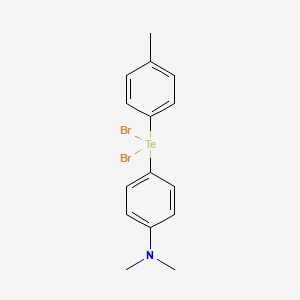
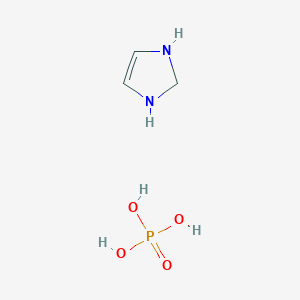
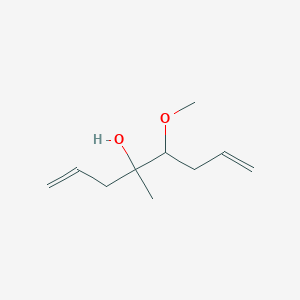


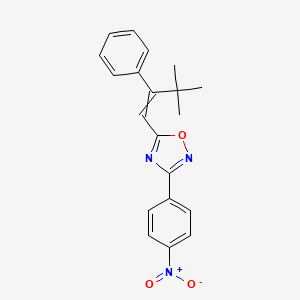

![N-[2,5-Dichloro-4-(methylsulfanyl)phenyl]acetamide](/img/structure/B14477472.png)
